- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand, Nature Communications, 2022, 13(1),

Cas no 925-78-0 (Nonan-3-one)

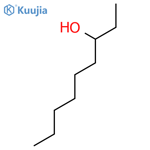

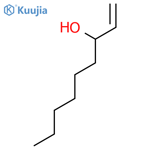

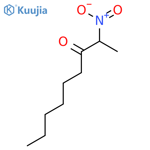

Nonan-3-one structure

상품 이름:Nonan-3-one

Nonan-3-one 화학적 및 물리적 성질

이름 및 식별자

-

- Nonan-3-one

- Ethyl n-hexyl ketone

- 3-Nonanone

- 3-Nonanon

- Aethyl-n-hexyl-keton

- ethyl hexyl ketone

- Ethylhexylketon

- FEMA 3440

- Nonan-3-on

- nonan-7-one

- Nonanon-3

- n-Hexyl ethyl ketone

-

- MDL: MFCD00009541

- 인치: 1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3

- InChIKey: IYTXKIXETAELAV-UHFFFAOYSA-N

- 미소: O=C(CCCCCC)CC

- BRN: 1700447

계산된 속성

- 정밀분자량: 142.13600

- 동위원소 질량: 142.135765

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 6

- 복잡도: 86.7

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 17.1

- 표면전하: 0

- 상호 변형 이기종 수량: 3

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 분자량: 142.24

실험적 성질

- 색과 성상: 무색 액체.

- 밀도: 0.821 g/mL at 25 °C(lit.)

- 융해점: -8 °C

- 비등점: 187-188 °C(lit.)

- 플래시 포인트: 화씨 온도: 154.4°f< br / >섭씨: 68 ° C< br / >

- 굴절률: n20/D 1.42(lit.)

- 용해도: insoluble in water; soluble in alcohol and oils

- PSA: 17.07000

- LogP: 2.93590

- 굴절률: 1.417-1.423

- 용해성: 물에 녹지 않고 에탄올\에테르\벤젠\클로로포름\아세톤과 혼용 가능

- FEMA: 3440 | 3-NONANONE

Nonan-3-one 보안 정보

- 제시어:경고

- 피해 선언: H227

- 경고성 성명: P210-P280-P370+P378-P403+P235-P501

- 위험물 운송번호:UN 1993 / PGIII

- WGK 독일:2

- 위험 범주 코드: 36/37/38

- 보안 지침: S24/25

- RTECS 번호:RA8227000

-

위험물 표지:

- 위험 용어:R36/37/38

- TSCA:Yes

Nonan-3-one 세관 데이터

- 세관 번호:2914190090

- 세관 데이터:

?? ?? ??:

2914190090개요:

2914190090 기타 산소기단을 함유하지 않은 무환케톤.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914190090 다른 산소 관능단을 가지고 있지 않은 아세톤.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

Nonan-3-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19878-100g |

3-Nonanone, 98% |

925-78-0 | 98% | 100g |

¥1845.00 | 2023-03-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-SAmPLE |

Nonan-3-one |

925-78-0 | SAmPLE |

¥768.0 | 2021-09-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-100g |

Nonan-3-one |

925-78-0 | 100g |

¥3328.0 | 2021-09-03 | ||

| abcr | AB124944-25 g |

3-Nonanone, 98%; . |

925-78-0 | 98% | 25 g |

€75.80 | 2023-07-20 | |

| Enamine | EN300-7068969-25.0g |

nonan-3-one |

925-78-0 | 95% | 25g |

$54.0 | 2023-05-30 | |

| Enamine | EN300-7068969-10.0g |

nonan-3-one |

925-78-0 | 95% | 10g |

$40.0 | 2023-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-25ML |

Nonan-3-one |

925-78-0 | >97.0%(GC) | 25ml |

¥388.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-1ml |

Nonan-3-one |

925-78-0 | >97.0%(GC) | 1ml |

¥46.90 | 2023-09-01 | |

| abcr | AB124944-25g |

3-Nonanone, 98%; . |

925-78-0 | 98% | 25g |

€78.30 | 2025-02-18 | |

| Aaron | AR003TZ4-1g |

Nonan-3-one |

925-78-0 | 98% | 1g |

$5.00 | 2025-02-10 |

Nonan-3-one 합성 방법

합성회로 1

반응 조건

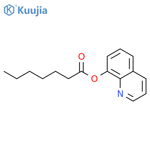

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt

참조

합성회로 2

반응 조건

1.1 Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

참조

- Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System, Journal of Organic Chemistry, 2002, 67(5), 1657-1662

합성회로 3

합성회로 4

반응 조건

1.1 Catalysts: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate

참조

- t-Butyl 4-Benzoylperbenzoate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 5

반응 조건

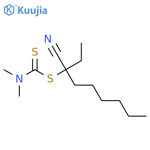

1.1 Reagents: Diphenyl diselenide , Sodium borohydride Solvents: Ethanol

참조

- α,β-Epoxy sulfoxides as useful intermediates in organic synthesis. I. A novel synthesis of dialkyl ketones and a synthesis of aldehydes from ketones by one carbon elongation, Bulletin of the Chemical Society of Japan, 1985, 58(7), 1983-90

합성회로 6

반응 조건

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2,2,6,6-Tetramethyl-4-(2-propyn-1-yloxy)-1-piperidinyloxy (reaction products with azidomethyl polystyrene) Solvents: Dichloromethane ; 5 h, 0 °C

참조

- Expedient immobilization of TEMPO by copper-catalyzed azide-alkyne [3+2]-cycloaddition onto polystyrene resin, Advanced Synthesis & Catalysis, 2006, 348(9), 1016-1020

합성회로 7

합성회로 8

반응 조건

1.1 Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)(tricyclohexylphosph… Solvents: Chloroform

참조

- Improved Efficiency of the Ruthenium-Catalyzed Redox Isomerization of Allyl Alcohols, Organometallics, 1999, 18(20), 4230-4233

합성회로 9

반응 조건

참조

- New method for the synthesis of ketones by the reaction of 8-acyloxyquinolines with organoaluminum compounds, Zhurnal Obshchei Khimii, 1982, 52(6), 1328-34

합성회로 10

반응 조건

1.1 Solvents: Acetonitrile

참조

- S-cyanomethyl dithiocarbamate, selective alkylation and ketone synthesis in aqueous medium, Tetrahedron Letters, 1976, (34), 2967-70

합성회로 11

반응 조건

1.1 Reagents: Hydrochloric acid , Water Solvents: Water

참조

- A new synthesis of ketones from 1,2-dimethoxyethenyllithium, organoboranes, and alkyl fluorosulfonates, Chemistry Letters, 1981, (8), 1059-60

합성회로 12

반응 조건

참조

- New method of ketone preparation via organoaluminum compounds, Zhurnal Obshchei Khimii, 1981, 51(7),

합성회로 13

반응 조건

1.1 Reagents: Carbon monoxide , Zinc , Cobalt dibromide Solvents: tert-Butanol , Toluene

참조

- New methods of hydroformylation of olefins and isomerization of allyl alcohols using the CoBr2/Zn/CO/t-BuOH reagent system, Indian Journal of Chemistry, 2001, (10), 989-993

합성회로 14

반응 조건

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K

참조

- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

합성회로 15

반응 조건

1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: Dimethylformamide

참조

- Electrochemical organyl group transfer of triorganylboranes to carboxylic acid chlorides and carboxylic acid anhydrides using copper sacrificial anode, Bulletin of the Korean Chemical Society, 1999, 20(9), 989-990

합성회로 16

반응 조건

1.1 Reagents: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate Solvents: Benzene

참조

- Low temperature free-radical reactions initiated with tert-butyl p-benzoylperbenzoate. Selective acyl radical additions to substituted olefins, Journal of Organic Chemistry, 1985, 50(19), 3498-502

합성회로 17

반응 조건

참조

- A convenient preparative method of unsymmetrical ketones and aliphatic aldehydes by thermolysis of homoallylic alcohols, Journal of Chemical Technology and Biotechnology, 1990, 48(4), 483-92

합성회로 18

반응 조건

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene

참조

- A new synthetic method for the preparation of ketones by denitrification of α-nitro ketones, Synthesis, 1987, (6), 532-5

합성회로 19

반응 조건

1.1 Reagents: Cuprous chloride

참조

- Coupling reactions of organoaluminates with acid chlorides or anhydrides catalyzed by copper compounds. A convenient route to ketones from 1-olefins via hydroalumination, Chemistry Letters, 1979, (6), 623-6

합성회로 20

반응 조건

참조

- Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compounds, Science of Synthesis, 2005, 26, 301-399

Nonan-3-one Raw materials

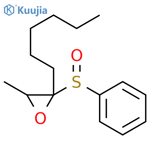

- Oxirane, 2-hexyl-3-methyl-2-(phenylsulfinyl)-

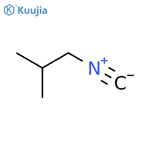

- Tert-BUTYL ISOCYANIDE

- non-1-en-3-ol

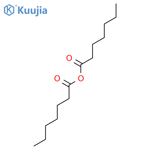

- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylheptyl ester

- 3-Nonanol

- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylhexyl ester

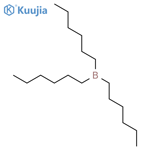

- trihexylborane

- Heptanoic acid, 8-quinolinyl ester

- 3-Nonanone, 2-nitro-

- HEPTANOIC ANHYDRIDE

- Aluminate(1-), tetrahexyl-, lithium (1:1), (T-4)-

Nonan-3-one Preparation Products

Nonan-3-one 관련 문헌

-

1. Acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonatesWilliam T. Moodie,Willie Parker,Ian Watt J. Chem. Soc. Perkin Trans. 2 1979 664

-

M. T. Hughes,J. Hudec J. Chem. Soc. D 1970 831

-

3. The synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes: Endo-selectivity in the Ritter reaction of 1,3,5,7α-tetramethylbicyclo[3.3.1]nonan-3-olAigars Jirgensons,Valerjans Kauss,Anatolij F. Mishnev,Ivars Kalvinsh J. Chem. Soc. Perkin Trans. 1 1999 3527

-

Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668

-

Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947

925-78-0 (Nonan-3-one) 관련 제품

- 111-13-7(2-Octanone)

- 110-13-4(hexane-2,5-dione)

- 593-08-8(2-Tridecanone)

- 120-92-3(Cyclopentanone)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 1804868-55-0(3-(Bromomethyl)-2-(difluoromethyl)-5-methoxy-6-methylpyridine)

- 1351615-56-9(N-{5-[(2-ethoxyphenyl)carbamoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyrazine-2-carboxamide)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:925-78-0)3-Nonanone

순결:98%

재다:Company Customization

가격 ($):문의